molecular formula C21H18ClF2N3O5S B4292782 METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE

METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE

Cat. No.: B4292782
M. Wt: 497.9 g/mol
InChI Key: JBQCDGFNZKRMIC-UHFFFAOYSA-N
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Description

Methyl 4-({[2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a thiazinan ring, and a chloro(difluoro)methoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the chloro(difluoro)methoxyphenyl group. Common synthetic routes may involve:

    Formation of the Thiazinan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro(difluoro)methoxyphenyl Group: This can be achieved through nucleophilic substitution reactions using suitable halogenated precursors.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN₃) or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({[2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: A simpler ester with similar structural features but lacking the thiazinan ring and chloro(difluoro)methoxyphenyl group.

    4-Methoxycarbonylphenylboronic acid pinacol ester: Contains a benzoate ester but differs in the presence of a boronic acid group.

Uniqueness

Methyl 4-({[2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its complex structure, which includes multiple functional groups and a heterocyclic ring. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O5S/c1-27-17(28)11-16(18(29)25-13-5-3-12(4-6-13)19(30)31-2)33-20(27)26-14-7-9-15(10-8-14)32-21(22,23)24/h3-10,16H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQCDGFNZKRMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Reactant of Route 6
METHYL 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE

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